4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide
Overview
Description
4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide typically involves the bromination of a suitable precursor. One common method is the bromination of benzenesulfonamide derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)benzoic acid: Used as an intermediate in the synthesis of antihypertensive agents.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Uniqueness
4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance to the molecule. This can influence its reactivity and binding properties, making it distinct from other bromomethyl-substituted benzenesulfonamides.
Properties
IUPAC Name |
4-(bromomethyl)-N-cyclopropylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASDFOSIPZAZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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